molecular formula C8H13NO2S B12080970 3-Ethynyl-1-methanesulfonylpiperidine

3-Ethynyl-1-methanesulfonylpiperidine

Cat. No.: B12080970
M. Wt: 187.26 g/mol
InChI Key: QENOFJBJUDPYLI-UHFFFAOYSA-N
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Description

3-Ethynyl-1-methanesulfonylpiperidine is a chemical compound with the molecular formula C8H13NO2S and a molecular weight of 187.26 g/mol It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethynyl-1-methanesulfonylpiperidine typically involves the reaction of piperidine derivatives with ethynyl and methanesulfonyl groups. One common method involves the use of ethynyl magnesium bromide and methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reagents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3-Ethynyl-1-methanesulfonylpiperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Ethynyl-1-methanesulfonylpiperidine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs targeting various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Ethynyl-1-methanesulfonylpiperidine involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the methanesulfonyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Ethynyl-1-(methylsulfonyl)piperidine
  • 3-Ethynyl-1-(ethylsulfonyl)piperidine
  • 3-Ethynyl-1-(propylsulfonyl)piperidine

Uniqueness

3-Ethynyl-1-methanesulfonylpiperidine is unique due to its specific combination of ethynyl and methanesulfonyl groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C8H13NO2S

Molecular Weight

187.26 g/mol

IUPAC Name

3-ethynyl-1-methylsulfonylpiperidine

InChI

InChI=1S/C8H13NO2S/c1-3-8-5-4-6-9(7-8)12(2,10)11/h1,8H,4-7H2,2H3

InChI Key

QENOFJBJUDPYLI-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCCC(C1)C#C

Origin of Product

United States

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